Product packaging for 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one(Cat. No.:CAS No. 33912-39-9)

1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one

Cat. No.: B3336652
CAS No.: 33912-39-9
M. Wt: 257.71 g/mol
InChI Key: LXZBKYRWRVPJBC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one is a synthetically versatile azetidinone derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to a class of molecules known for their broad-spectrum biological potential. Recent scientific investigations highlight that azetidin-2-one derivatives, particularly those with specific halogen and phenyl substitutions, demonstrate remarkable efficacy against aggressive cancer cell lines. Specifically, structurally related analogues have shown high cytotoxic potency in vitro against MCF-7 breast cancer cells, with studies reporting inhibition percentages ranging from 89% to 94% at various concentrations, showcasing their potential as a promising scaffold for developing novel oncology therapeutics . Beyond their anticancer applications, these derivatives are also recognized for their significant antimicrobial properties. Research indicates that compounds within this chemical family exhibit potent activity against various microbial strains, with some exhibiting minimum inhibitory concentration (MIC) values as low as 3.34 µM to 3.71 µM, outperforming certain standard reference drugs . The structure-activity relationship (SAR) studies suggest that the para-substituted chlorophenyl moiety on the azetidinone ring is a key structural feature contributing to this biological activity, making this compound a critical intermediate for synthesizing and evaluating new drug candidates . This product is intended for research purposes as a building block in organic synthesis and for the biological screening of new pharmaceutical agents. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO B3336652 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one CAS No. 33912-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-12-6-8-13(9-7-12)17-14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBKYRWRVPJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325854
Record name 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one
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Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33912-39-9
Record name NSC520423
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Record name 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one
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Record name 1-(4-CHLOROPHENYL)-4-PHENYL-2-AZETIDINONE
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Synthetic Methodologies for 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One

Classical and Contemporary Approaches to Azetidinone Ring Formation

The construction of the azetidin-2-one (B1220530) ring is a well-explored area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into cycloaddition reactions and ring-closure strategies, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions in Azetidinone Synthesis

The [2+2] cycloaddition reaction stands as one of the most powerful and direct methods for the synthesis of the azetidin-2-one core. This approach involves the formal cycloaddition of a two-carbon component with a two-atom component to form the four-membered ring in a single step.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a seminal and highly versatile method for the preparation of β-lactams. wikipedia.org Discovered by Hermann Staudinger in 1907, this reaction has become a mainstay in the synthesis of a vast array of differently substituted azetidin-2-ones. wikipedia.orgmdpi.com

The synthesis of 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one via the Staudinger reaction involves the reaction of a suitable ketene, or a ketene precursor, with the imine derived from benzaldehyde (B42025) and 4-chloroaniline (B138754), which is N-benzylidene-4-chloroaniline. The ketene itself can be generated in situ from a variety of starting materials, most commonly from an acyl chloride in the presence of a tertiary amine. mdpi.com

The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org Subsequent ring closure of this intermediate furnishes the azetidin-2-one ring. organic-chemistry.org The stereochemical outcome of the Staudinger reaction is a subject of considerable interest and is influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgacs.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org

A general experimental approach for the synthesis of 1,4-diaryl-azetidin-2-ones, such as the target compound, involves the dropwise addition of an appropriate acyl chloride to a solution of the imine and a tertiary amine (e.g., triethylamine) in an inert solvent like dichloromethane or toluene. mdpi.comnih.gov The reaction is often carried out at low temperatures to control the reactivity of the ketene intermediate and to improve selectivity.

While specific experimental data for the synthesis of this compound is not extensively detailed in the readily available literature, the general principles of the Staudinger reaction are well-established. The yield and diastereoselectivity of the reaction would be dependent on the specific ketene precursor used and the precise reaction conditions employed. For instance, the reaction of chloroacetyl chloride with an imine in the presence of triethylamine is a common method for producing 3-chloro-azetidin-2-ones. nih.gov For the synthesis of an unsubstituted C3-position in the azetidinone ring, a ketene generated from acetyl chloride or a derivative would be required.

Table 1: General Parameters for the Staudinger Synthesis of 1,4-Diaryl-Azetidin-2-ones

ParameterDescription
Imine N-aryl- or N-alkyl-imine
Ketene Source Acyl chloride, carboxylic acid, diazoketone
Base Tertiary amine (e.g., triethylamine)
Solvent Inert aprotic solvent (e.g., CH₂Cl₂, toluene)
Temperature Typically low temperatures (e.g., 0 °C to room temperature)

This table presents generalized conditions for the Staudinger reaction and specific optimization would be required for the synthesis of this compound.

Beyond the classical Staudinger reaction, other [2+2] cycloaddition strategies have been developed for the synthesis of β-lactams. These variants often aim to overcome some of the limitations of the ketene-imine cycloaddition, such as the handling of unstable ketenes or the control of stereoselectivity.

One notable alternative is the reaction of esters with imines, often mediated by a Lewis acid or a specific reagent. Another approach involves the use of masked ketenes, such as silyl ketene acetals, which can react with imines under milder conditions. mdpi.com These alternative methods can provide access to a diverse range of substituted azetidin-2-ones, although their application to the specific synthesis of this compound would require dedicated investigation.

Alternative Synthetic Pathways to this compound

While [2+2] cycloadditions are a dominant strategy, alternative synthetic pathways involving intramolecular ring-closure reactions offer a different disconnection approach to the azetidin-2-one core.

The formation of the azetidin-2-one ring can be achieved by the intramolecular cyclization of a suitable acyclic precursor. This typically involves the formation of one of the four bonds of the heterocyclic ring in the final step. The most common strategies involve the formation of the N1-C2, C2-C3, C3-C4, or N1-C4 bond.

For the synthesis of this compound, a viable precursor would be a β-amino acid derivative, specifically a derivative of 3-amino-N-(4-chlorophenyl)-3-phenylpropanoic acid. The cyclization of such β-amino acids or their corresponding esters can be induced by various dehydrating agents or by converting the carboxylic acid to a more reactive species. This approach allows for the stereochemistry of the final product to be controlled by the stereochemistry of the starting β-amino acid.

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic rings. Palladium-catalyzed reactions, in particular, have been explored for the synthesis of nitrogen-containing heterocycles through intramolecular C-N bond formation.

While the direct palladium-catalyzed cyclization to form a 1,4-diaryl-azetidin-2-one from a simple acyclic precursor is not a widely established method, related palladium-catalyzed intramolecular aminations have been reported for the synthesis of other nitrogen-containing rings. A hypothetical approach could involve the palladium-catalyzed intramolecular cyclization of a precursor such as an N-(4-chlorophenyl)-3-halo-3-phenylpropanamide. However, the feasibility and efficiency of such a reaction for the formation of the strained four-membered azetidinone ring would require significant experimental validation. Recent work has demonstrated palladium-catalyzed intramolecular C(sp³)–H amidation for the synthesis of β-lactams, showcasing the potential of this approach.

Mechanistic Insights into the Formation of the Azetidinone Ring in this compound

The formation of the this compound ring is most commonly achieved through the Staudinger [2+2] cycloaddition. This reaction involves an imine and a ketene. For the synthesis of the title compound, the imine is N-(phenylmethylene)-4-chloroaniline, formed from the condensation of benzaldehyde and 4-chloroaniline. The ketene is typically generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine like triethylamine.

The mechanism of the Staudinger reaction is generally accepted to be a two-step process. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This attack results in the formation of a zwitterionic intermediate. The stereochemical outcome of the reaction is determined by the fate of this intermediate.

The zwitterionic intermediate can undergo one of two competing pathways:

Direct Ring Closure: The enolate portion of the zwitterion can directly attack the iminium ion in an intramolecular fashion. This conrotatory ring closure typically leads to the formation of the cis-β-lactam.

Isomerization followed by Ring Closure: The zwitterionic intermediate can undergo rotation around the C-C single bond. This isomerization, if it occurs faster than the direct ring closure, is followed by cyclization to yield the more thermodynamically stable trans-β-lactam.

The balance between these two pathways is influenced by the electronic properties of the substituents on both the imine and the ketene, as well as the reaction conditions.

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the two chiral centers created during the formation of the azetidinone ring is of paramount importance. Both diastereoselective and enantioselective methods have been developed for the synthesis of β-lactams.

Diastereoselective synthesis of β-lactams can be achieved by employing chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the reaction, the auxiliary can be removed and ideally recovered.

In the context of synthesizing analogs of this compound, a chiral auxiliary can be attached to either the imine or the ketene precursor. For instance, chiral amino alcohols can be used to generate chiral imines, which then react with a ketene to produce a diastereomerically enriched β-lactam. Similarly, a chiral auxiliary can be attached to the acyl chloride used to generate the ketene.

Commonly used chiral auxiliaries for this purpose include:

Oxazolidinones: These are readily available and have been shown to be effective in controlling the stereochemistry of the Staudinger reaction.

Imidazolidinones: These have also been successfully employed as chiral auxiliaries in various asymmetric syntheses, including the formation of β-lactams. researchgate.net

Sugar-derived auxiliaries: Carbohydrates provide a rich source of chiral molecules that can be adapted for use as chiral auxiliaries in β-lactam synthesis.

The choice of chiral auxiliary can significantly influence both the yield and the diastereomeric excess of the product.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts. In recent years, significant progress has been made in the development of catalytic, enantioselective Staudinger reactions.

For the synthesis of 1,4-diaryl-β-lactams, various catalytic systems have been explored:

Rhodium and Copper Catalysts: These have been utilized in asymmetric 1,4-addition reactions to create chiral lactams. beilstein-journals.org

Chiral Manganese Porphyrin Complexes: While demonstrated for the enantioselective synthesis of diaryl sulfoxides, the principle of using such complexes for stereocontrol is applicable to other reactions. acs.org

These catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making them highly efficient and atom-economical.

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial.

The choice of solvent can have a profound impact on the Staudinger reaction. The zwitterionic intermediate is polar, and its stability is therefore influenced by the polarity of the solvent. Polar solvents can stabilize this intermediate, which may affect the reaction rate and the stereochemical outcome.

In a study on the synthesis of a related heterocyclic compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the effect of different solvents on the reaction was investigated. mdpi.com While not the exact same reaction, the data provides valuable insight into how solvents can influence cyclization reactions involving the 1-(4-chlorophenyl) moiety.

SolventReaction Time (hours)Yield (%)
Aqueous Ethanol875
Dioxane9640
DMSO-62
MeCN5040
Ethyl AcetateNo reaction

The reaction kinetics are also influenced by the concentration of the reactants and the presence of catalysts.

Temperature is a critical parameter in the synthesis of β-lactams. Many Staudinger reactions are conducted at room temperature or under reflux conditions. mdpi.com The optimal temperature depends on the specific reactants and solvent used. For instance, in some rhodium-catalyzed asymmetric 1,4-additions, the highest yields were achieved at 40°C, whereas other systems required temperatures as high as 100°C. beilstein-journals.org

The effect of pressure on the Staudinger reaction is less commonly studied. However, for reactions with a negative activation volume, applying high pressure can lead to an increase in the reaction rate. This can be particularly useful for sluggish reactions.

Catalyst Selection and Loading

The synthesis of this compound, primarily achieved through the Staudinger [2+2] cycloaddition of a ketene with an imine, is highly dependent on the choice of catalyst. wikipedia.org The catalyst's role is typically to facilitate the in-situ generation of the ketene intermediate from an acyl chloride, which then reacts with the imine.

The most common catalysts for this transformation are tertiary amine bases, such as triethylamine (Et3N). nih.govmdpi.comorientjchem.org In this process, triethylamine acts both as a catalyst and an acid scavenger, dehydrohalogenating the acyl chloride to form the reactive ketene. nih.gov The loading of triethylamine is crucial; it is generally used in at least stoichiometric amounts relative to the acyl chloride to neutralize the hydrogen chloride byproduct formed during the reaction.

While tertiary amines are prevalent, research into β-lactam synthesis has explored a variety of other catalytic systems to improve yield, stereoselectivity, and reaction conditions. These include Lewis acids, organocatalysts, and metal complexes. organic-chemistry.orgfrontiersin.org For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been employed as effective enantioselective catalysts in the coupling of ketenes and imines. organic-chemistry.org Rhodium(I) catalysts have also been used to generate ketene species directly from terminal alkynes for use in Staudinger reactions. organic-chemistry.org The selection of the catalyst system directly influences the reaction's efficiency and stereochemical outcome. nih.gov

Catalyst/BaseCatalyst TypeTypical LoadingRole in ReactionReference
Triethylamine (Et3N)Tertiary Amine Base≥1 equivalentIn-situ ketene generation; HCl scavenger nih.govmdpi.com
Planar-Chiral 4-(pyrrolidino)pyridine derivativesOrganocatalystCatalytic amountsEnantioselective cycloaddition organic-chemistry.org
Rhodium(I) ComplexesMetal CatalystCatalytic amountsCatalytic generation of ketenes from alkynes organic-chemistry.org
Lanthanide(III) triflates (e.g., La(OTf)3)Lewis AcidCatalytic amounts (e.g., 5 mol%)Activates substrates in alternative synthetic routes (e.g., aminolysis of epoxides) frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is an area of increasing focus. The goal is to minimize environmental impact by reducing waste, conserving energy, and using less hazardous materials. nih.govmdpi.com

One of the most effective green strategies in β-lactam synthesis is the use of alternative energy sources, such as microwave irradiation. zenodo.org Microwave-assisted Staudinger reactions have been shown to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions, higher yields, and the use of smaller volumes of solvent. nih.govacs.org This method aligns with the green chemistry principle of designing for energy efficiency. atiner.gr

Solvent selection is another cornerstone of green synthesis. Traditional syntheses of β-lactams often employ halogenated solvents like dichloromethane. acs.org Green approaches focus on replacing these with more environmentally benign solvents or developing solvent-free reaction conditions. mdpi.comnih.gov The ideal "green" process aims for a solvent-free synthesis, which minimizes waste and potential environmental contamination. nih.gov

Green Chemistry ApproachPrinciple(s) AddressedApplication in β-Lactam SynthesisAdvantagesReference
Microwave-Assisted SynthesisDesign for Energy EfficiencyAccelerates the Staudinger cycloaddition reaction.Drastically reduced reaction times; often higher yields and purity. zenodo.orgnih.govacs.org
Solvent-Free ReactionsSafer Solvents & Auxiliaries; Waste PreventionPerforming the reaction neat or on a solid support without a bulk solvent.Eliminates solvent waste, hazards, and purification costs. nih.gov
One-Pot SynthesisAtom Economy; Waste PreventionIn-situ generation of ketene followed by immediate reaction with the imine.Reduces waste from intermediate workup and purification steps; improves process efficiency. nih.govnih.gov
CatalysisUse of CatalysisEmploying catalytic amounts of a substance to promote the reaction instead of stoichiometric reagents.Reduces waste, lowers energy requirements, and can enable more efficient reaction pathways. nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation of 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for establishing the compound's conformation.

Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of scalar and dipolar couplings within the molecule, thereby confirming the atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton scalar couplings, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the coupling between the protons on the azetidin-2-one (B1220530) ring. Specifically, the methine proton at the C4 position would show a correlation with the diastereotopic methylene protons at the C3 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique allows for the unambiguous assignment of the carbon signals of the azetidin-2-one ring and the aromatic rings by linking them to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing critical information for conformational and stereochemical analysis. In this compound, NOESY can be used to determine the relative stereochemistry of the substituents on the β-lactam ring. For example, the spatial relationship between the C4-phenyl group and the protons on the azetidinone ring can be established.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Illustrative) Note: These are typical chemical shift values based on related structures and are not experimental data for the title compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (Illustrative)
C2 (C=O) - ~165-170 HMBC to H3, H4
C3 (-CH₂-) ~2.9-3.4 ~45-50 COSY to H4; HSQC to C3; HMBC to C2, C4
C4 (-CH-) ~5.4-5.6 ~60-65 COSY to H3; HSQC to C4; HMBC to C2, C3, Phenyl C's
Phenyl-H ~7.2-7.5 ~125-140 COSY within the ring; HSQC to Phenyl C's; HMBC to C4

The four-membered azetidin-2-one ring is known to exhibit a degree of puckering. wikipedia.org Advanced NMR techniques, such as the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the β-lactam ring in solution. The magnitude of the coupling constants between the C3 and C4 protons can be used in conjunction with the Karplus equation to estimate the dihedral angle, and thus the degree of ring puckering. NOE data can further refine the conformational model by providing distance constraints between protons on the ring and its substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₂ClNO), HRMS would confirm the molecular formula with high precision.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the molecular ion can help to identify characteristic substructures. For β-lactams, common fragmentation pathways include cleavage of the four-membered ring, which can provide confirmatory evidence for the azetidin-2-one core.

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 258.0680

Single Crystal X-Ray Diffraction for Absolute Configuration and Conformational Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. scielo.org.za This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. For this compound, an X-ray crystal structure would definitively establish the relative stereochemistry at the C4 position and provide precise details about the planarity or puckering of the azetidin-2-one ring. Furthermore, if a chiral resolution is performed, X-ray crystallography of a single enantiomer can be used to determine the absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the β-lactam ring. researchgate.net This band typically appears at a relatively high frequency (around 1730-1770 cm⁻¹) due to the ring strain. researchgate.net Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the azetidinone ring, C=C stretching of the aromatic rings, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The technique can also be used to study intermolecular interactions in the solid state.

Table 3: Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
β-Lactam C=O stretch ~1730-1770 (strong) ~1730-1770 (weak)
Aromatic C-H stretch ~3000-3100 (medium) ~3000-3100 (strong)
Aromatic C=C stretch ~1450-1600 (medium) ~1450-1600 (strong)
C-N stretch ~1350-1380 (medium) ~1350-1380 (medium)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. Since this compound possesses a stereocenter at the C4 position, it is a chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is sensitive to the stereochemistry of the molecule. For β-lactams, the n→π* electronic transition of the amide chromophore often gives rise to a characteristic Cotton effect in the CD spectrum, the sign of which can sometimes be correlated with the absolute configuration at the stereocenter. nih.govtandfonline.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry. taylorfrancis.com

Both CD and ORD can be used to determine the enantiomeric excess of a sample and, through comparison with known compounds or theoretical calculations, can aid in the assignment of the absolute configuration of the chiral center. nih.gov

Lack of Specific Theoretical and Computational Data for this compound

Following a comprehensive search for scholarly articles and scientific data, it has been determined that there is a significant lack of published theoretical and computational studies specifically focused on the chemical compound this compound.

Despite extensive searches for research detailing the quantum chemical calculations, molecular modeling, and binding energy analyses for this specific molecule, no dedicated studies were identified that would provide the scientifically accurate and detailed findings required to generate the requested article. The performed searches included queries for Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (ESP) mapping, and molecular docking simulations pertaining to this compound.

While a body of research exists for the broader class of azetidin-2-one derivatives, and these studies do employ the theoretical methods outlined in the request, the user's strict instruction to focus solely on this compound prevents the use of this more general information. The generation of a scientifically accurate article with detailed data tables and specific research findings is contingent upon the availability of published studies on the exact compound .

Therefore, it is not possible to provide the requested article at this time while adhering to the specified constraints of scientific accuracy and sole focus on this compound. Further instructions are awaited as to whether to proceed with a different compound for which such data is available, or to broaden the scope to include closely related derivatives.

Theoretical and Computational Studies of 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering a detailed view of their conformational dynamics and stability. For azetidin-2-one (B1220530) derivatives, MD simulations can elucidate the flexibility of the four-membered β-lactam ring and the rotational freedom of its substituents, which are crucial for molecular recognition and biological activity.

While specific MD simulation data for 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one is not extensively available in public literature, the methodology is widely applied to the broader class of azetidinone derivatives. nih.gov These simulations typically involve placing the molecule in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms over time using classical mechanics. The resulting trajectory provides a detailed movie of the molecule's motions.

Key insights from MD simulations on related 1,4-diarylazetidin-2-ones include the determination of stable conformations of the phenyl rings relative to the lactam core and the energetic barriers between different conformational states. The stability of the molecule and its complexes with biological targets, such as enzymes, can also be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over the simulation time. For instance, a stable protein-ligand complex would exhibit minimal fluctuations in the ligand's binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net This method is instrumental in medicinal chemistry for predicting the activity of unsynthesized compounds and for understanding the structural features that govern their potency.

Descriptor Generation and Selection

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For azetidinone derivatives, a wide array of descriptors are generated to capture various aspects of their structure:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Balaban index (J) and molecular connectivity indices (e.g., ⁰χv and ¹χv), which have been shown to be significant for the antimicrobial activity of some azetidinones.

Thermodynamic descriptors: Properties like total energy, molar refractivity, and logP (lipophilicity) are crucial for understanding how a molecule might interact with biological systems. researchgate.net

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as the distribution of charges and electrostatic potential, which are vital for intermolecular interactions.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. Techniques like genetic algorithms are often employed to choose a subset of descriptors that best correlate with the observed biological activity, thereby avoiding overfitting. nih.gov

Model Development and Validation

Once the descriptors are selected, a mathematical model is developed to link them to the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. The quality of a QSAR model is assessed through rigorous internal and external validation procedures.

A well-validated QSAR model can be represented by a mathematical equation. For a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones, a statistically significant 2D-QSAR model was developed with a high correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. researchgate.net Such models indicate a strong relationship between the selected descriptors and the antimicrobial activity, providing valuable guidance for designing new, more potent derivatives.

Table 1: Representative Molecular Descriptors in QSAR Studies of Azetidinone Derivatives

Descriptor TypeExample DescriptorSignificance
TopologicalBalaban index (J)Correlates with antimicrobial activity.
ThermodynamicMolar RefractivityInfluences binding and transport properties.
StericPrincipal Moment of InertiaDescribes the spatial arrangement of the molecule.
ElectronicSsCH3E-indexRelates to the electronic influence of substituents.

In Silico ADME Prediction for Research Compound Prioritization (excluding clinical relevance)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds to filter out those with unfavorable pharmacokinetic profiles. In silico ADME prediction models are invaluable for this purpose, as they can rapidly screen large libraries of virtual compounds.

For azetidin-2-one derivatives, including structures like this compound, various ADME parameters are computationally estimated. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Several studies on novel azetidin-2-one derivatives have demonstrated that these compounds often satisfy the parameters for oral bioavailability. researchgate.net For instance, the SwissADME web tool can be used to predict a range of pharmacokinetic properties and drug-likeness parameters. nih.gov These predictions help researchers to prioritize which compounds to synthesize and test in vitro, thereby saving significant time and resources. The "BOILED-Egg" model, for example, can predict gastrointestinal absorption and blood-brain barrier penetration. nih.gov

Table 2: Key In Silico ADME Parameters for Compound Prioritization

ADME ParameterDescriptionImportance in Research
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and potential for oral bioavailability.Early filtration of compounds with poor pharmacokinetic profiles.
Gastrointestinal (GI) Absorption Prediction of a compound's ability to be absorbed from the gut.Prioritization of compounds with potential for oral administration.
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the BBB.Relevant for targeting or avoiding the central nervous system.
Synthetic Accessibility An estimation of how easily a compound can be synthesized.Focuses research efforts on compounds that are practically achievable.

Biological Activity Evaluation of 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One in Pre Clinical Research Models

Target Identification and Validation Using Biochemical Assays

Biochemical assays are fundamental in early-stage drug discovery to identify molecular targets and elucidate mechanisms of action. These assays measure the direct interaction between a compound and a purified biological molecule, such as an enzyme or receptor, providing quantitative data on binding affinity and functional modulation.

The 2-azetidinone ring is a renowned pharmacophore primarily due to its ability to inhibit bacterial enzymes. In classic β-lactam antibiotics, the strained four-membered ring acylates a serine residue in the active site of D,D-transpeptidase, an enzyme crucial for bacterial cell wall biosynthesis, leading to irreversible inhibition and cell death. derpharmachemica.com

Modern research has expanded to investigate the inhibitory potential of novel azetidinone derivatives against a variety of other enzymes. jetir.org Enzyme inhibition studies are critical for determining a compound's potency and mechanism. Key parameters derived from steady-state kinetic analyses include the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), inhibition constant (Kᵢ), and the half-maximal inhibitory concentration (IC₅₀). nih.gov For example, studies on different heterocyclic scaffolds have demonstrated potent, low micromolar inhibition against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov While specific kinetic data for 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one is not extensively documented in the reviewed literature, the table below presents findings for related heterocyclic compounds, illustrating the potential enzymatic targets for this class of molecules.

Table 1: Enzyme Inhibition Data for Structurally Related Heterocyclic Compounds

Compound Class Enzyme Target IC₅₀ (µM) Reference
1,2,4-Triazole-Azinane Derivatives Acetylcholinesterase (AChE) 0.73 ± 0.54 nih.gov
1,2,4-Triazole-Azinane Derivatives Butyrylcholinesterase (BChE) 0.038 ± 0.50 nih.gov
1,2,4-Triazole-Azinane Derivatives α-Glucosidase 36.74 ± 1.24 nih.gov

This table showcases the enzyme inhibitory potential of various heterocyclic compounds to provide context. Data for the specific title compound is not available in the cited sources.

The interaction of small molecules with cellular receptors is a primary mechanism for signal transduction and physiological regulation. Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity of a test compound for a specific receptor.

The substituents on the azetidinone core, namely the 1-(4-chlorophenyl) and 4-phenyl groups, are critical for determining potential receptor interactions. For instance, the 4-chlorophenyl moiety is present in compounds designed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov Structure-activity relationship (SAR) studies on other heterocyclic scaffolds have demonstrated that subtle molecular changes can dramatically shift receptor selectivity. In one study, replacing an azetidine (B1206935) ring with a larger pyrrolidine (B122466) ring increased binding affinity for the sigma-1 (σ₁) receptor by 80-fold while reducing affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This highlights the principle that the specific architecture of this compound dictates its potential to bind to CNS or peripheral receptors.

Table 2: Receptor Binding Affinity for Compounds with Related Structural Features

Compound Receptor Target Binding Affinity (Kᵢ, nM) Reference
Pyrrolidine-isoxazole analog (Compound 9) σ₁ Receptor 4.2 nih.gov
Azetidine-isoxazole analog (Compound 8) σ₁ Receptor 328 nih.gov

This table illustrates how chemical structure influences receptor binding. Data for the specific title compound is not available in the cited sources.

Cellular Assay Systems for Biological Assessment

Following initial biochemical screening, cellular assays provide a more complex, physiologically relevant environment to evaluate a compound's biological activity. These systems are used to assess effects on cell health, proliferation, and fundamental cellular processes.

A significant area of investigation for novel 2-azetidinone derivatives is their potential as anticancer agents. nih.gov Cytotoxicity and cell viability assays, such as the MTT or SRB assays, are used to quantify the antiproliferative effects of a compound against various cancer cell lines. Research on diverse azetidinone derivatives has demonstrated cytotoxic activity against cell lines such as the MCF-7 human breast adenocarcinoma line. nih.govnih.gov In some studies, complex azetidin-2-one (B1220530) derivatives have shown potent inhibition of cancer cell growth, with IC₅₀ values in the low micromolar range. nih.gov The data suggest that the specific substitutions on the azetidinone ring are crucial for conferring cytotoxic activity.

Table 3: In Vitro Cytotoxicity of Various Azetidinone Derivatives Against Human Cancer Cell Lines

Compound ID Cell Line IC₅₀ (µM) Reference
Azetidinone Derivative (AZ-5) MCF-7 (Breast) >90% inhibition at 2 µM nih.gov
Azetidinone Derivative (AZ-9) MCF-7 (Breast) >90% inhibition at 2 µM nih.gov
Azetidinone Derivative (AZ-10) MCF-7 (Breast) >90% inhibition at 2 µM nih.gov
Dispiropiperazine Derivative (SPOPP-3) CEM (Leukemia) 0.63 ± 0.17 nih.gov
Dispiropiperazine Derivative (SPOPP-3) U251 (Glioblastoma) 2.95 ± 0.09 nih.gov

This table presents cytotoxicity data for various heterocyclic structures to contextualize the potential anticancer activity of the azetidinone class.

Many cytotoxic agents exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis). Flow cytometry is a powerful tool used to analyze the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) and to quantify apoptotic cells.

Studies on various heterocyclic compounds have shown that they can induce cell cycle arrest, frequently at the G₂/M checkpoint. nih.govrsc.org For example, one dispiropiperazine derivative was found to arrest SW480 human cancer cells in the G2/M phase, an effect confirmed by the increased expression of the mitotic marker phospho-histone H3. nih.govresearchgate.net Apoptosis is a desired outcome for anticancer therapies and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com The induction of apoptosis by small molecules is often characterized by the activation of caspases and changes in the mitochondrial membrane potential. mdpi.com Research on related heterocycles has demonstrated the ability to induce apoptosis, suggesting a potential mechanism of action for bioactive azetidinones. mdpi.comresearchgate.net

To understand the molecular mechanisms underlying cellular effects like apoptosis and cell cycle arrest, researchers investigate how a compound modulates gene and protein expression. Techniques such as quantitative real-time PCR (qRT-PCR) and western blotting are used to measure changes in specific mRNA and protein levels.

For instance, the pro-apoptotic activity of some novel imidazole (B134444) derivatives has been directly linked to their ability to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Other signaling pathways can also be targeted. Novel pyrido-1,4-oxazin-3-ones were found to induce apoptosis by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival. researchgate.net This was evidenced by a downregulation of p65 phosphorylation and its DNA binding ability. researchgate.net Furthermore, compounds can modulate the expression of genes related to inflammation, such as various cytokines and chemokines. nih.gov These findings indicate that a compound like this compound could potentially exert its biological effects by altering key cellular signaling pathways that control cell fate.

Table 4: Modulation of Protein Expression by Bioactive Heterocyclic Compounds

Compound Class/ID Protein Target Effect Cell Line Reference
Imidazole Derivative (4f) Bax Increased Expression - nih.gov
Imidazole Derivative (4f) Bcl-2 Decreased Expression - nih.gov
Pyrido-1,4-oxazin-3-one (NPO) NF-κB (p65) Downregulated DNA Binding HepG2, HCCLM3 researchgate.net

Phenotypic Screening in Diverse In Vitro Models for Novel Biological Effects

Phenotypic screening is a crucial drug discovery strategy that evaluates a compound's effect on cellular or organismal phenotypes without a preconceived hypothesis about its molecular target. This approach allows for the discovery of novel biological activities. For the azetidin-2-one class, phenotypic screens have primarily focused on identifying antimicrobial and anticancer effects. nih.govptfarm.pl

For instance, various libraries of azetidin-2-one derivatives have been screened against panels of cancer cell lines to identify compounds that induce cytotoxicity or apoptosis. nih.govnih.gov In one such study, a library of 16 azetidin-2-one derivatives was evaluated, leading to the identification of a compound, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, which showed selective cytotoxic activity against SiHa and B16F10 cancer cells. nih.govacs.org Subsequent microarray analysis on the treated cancer cells revealed that the compound's activity was linked to the overexpression of genes involved in cytoskeleton regulation and apoptosis. nih.gov

Similarly, screening against diverse microbial strains is common for this class, given their heritage as β-lactam antibiotics. mdpi.comjetir.org Although specific phenotypic screening data for this compound is not available, its structural components suggest that screening it against panels of cancer cell lines, bacteria, and fungi could reveal novel biological activities. nih.govresearchgate.net

In Vivo Pharmacological Investigations in Animal Models

In vivo studies in animal models are essential to confirm the therapeutic potential and understand the physiological effects of a compound identified in vitro. eurekaselect.com For the azetidin-2-one class, in vivo investigations have explored a range of activities, from anti-inflammatory to central nervous system effects. nih.govnih.gov

Efficacy Assessment in Disease-Specific Animal Models (e.g., inflammation, infection, cancer, neurodegeneration)

The efficacy of novel azetidin-2-one derivatives has been assessed in various animal models of disease.

Inflammation: The anti-inflammatory potential of related compounds is often evaluated using the carrageenan-induced paw edema model in rats. nih.govnih.gov In this model, a significant reduction in paw swelling after administration of the test compound, compared to a control group, indicates anti-inflammatory efficacy. nih.gov For example, studies on other heterocyclic compounds have demonstrated potent inhibition of edema, sometimes exceeding that of standard drugs like diclofenac. mdpi.com

Cancer: The anticancer potential of azetidin-2-one derivatives observed in vitro is further investigated using animal models, most commonly murine xenograft models. nih.govnih.gov In these studies, human tumor cells are implanted in immunocompromised mice, and the effect of the compound on tumor growth, size, and weight is monitored over time. The ability of a compound to significantly inhibit tumor progression is a key indicator of its in vivo efficacy.

Neurodegeneration: While less common, some azetidin-2-one derivatives have been evaluated for central nervous system (CNS) activity. nih.gov A study utilizing a software-based prediction of activity (PASS) selected several azetidinones for CNS evaluation. In subsequent animal models, one derivative showed significant anxiolytic activity, while others displayed nootropic (cognition-enhancing) effects in an elevated plus maze test in mice. nih.gov Another compound demonstrated anti-catatonic effects in a rat model, suggesting potential activity related to dopaminergic pathways. nih.gov These findings indicate that the azetidin-2-one scaffold could be explored for neuroprotective or neuro-modulatory effects.

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic (PD) studies aim to understand a drug's effect on the body by measuring a biological response related to its mechanism of action. eurekaselect.com For azetidin-2-one derivatives, PD endpoints would vary based on the therapeutic target. In an anti-inflammatory context, relevant PD endpoints could include measuring the levels of pro-inflammatory cytokines like TNF-α, IL-1β, or IL-6 in blood or tissue samples following a stimulus (e.g., lipopolysaccharide) and treatment. core.ac.uk A significant reduction in these biomarkers would provide evidence of the compound's in vivo biological effect. For example, a study on a diterpenoid labdane (B1241275) demonstrated its anti-inflammatory action by showing it significantly reduced TNF production in LPS-stimulated mice. core.ac.uk Similarly, for azetidin-2-ones designed as enzyme inhibitors (e.g., thrombin inhibitors), a relevant ex vivo PD endpoint would be the measurement of enzyme activity in plasma collected from treated animals. nih.gov

Exploratory In Vivo Target Engagement Studies in Animal Models

Target engagement studies are critical for confirming that a drug candidate interacts with its intended molecular target within a living organism. This provides confidence that the observed in vivo efficacy is due to the proposed mechanism of action. While no specific in vivo target engagement studies for this compound have been reported, methodologies exist for such evaluations. For instance, a study on a series of azetidine-benzoxazole MerTK inhibitors used a potent compound to demonstrate target engagement in vivo. nih.gov This could involve administering the compound to an animal model, followed by isolation of the target tissue or cells. The level of target inhibition or occupancy would then be measured, for example, by assessing the phosphorylation status of the target kinase. nih.gov Demonstrating target engagement is a key step in validating a compound as a specific inhibitor for further development.

Selectivity Profiling Against Off-Targets in In Vitro and Ex Vivo Systems

Selectivity is a critical attribute of a drug candidate, as binding to unintended "off-targets" can lead to undesirable side effects. Selectivity profiling involves screening a compound against a broad panel of related proteins (e.g., kinases, proteases) to identify potential off-target interactions. researchgate.netnih.gov

For a compound like this compound, the choice of selectivity panel would depend on its identified primary activity. If it were developed as a kinase inhibitor, it would be screened against a large panel of human kinases. researchgate.net If developed as an inhibitor of serine proteases like thrombin, its selectivity would be tested against other proteases such as trypsin and plasmin. nih.gov A study of 3-(3-guanidinopropyl)-azetidin-2-one derivatives found that while some compounds were potent thrombin inhibitors, they also inhibited plasmin, highlighting the importance of such profiling. nih.gov The goal is to identify compounds with a high degree of selectivity for their intended target, thereby minimizing the potential for off-target effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One Analogs

Systematic Substituent Effects on Azetidinone Ring Functionality

The functionality of the azetidinone ring is highly sensitive to the nature and position of its substituents. While the core structure of 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one features hydrogen atoms at the C3 position, modifications at this site can significantly modulate biological activity.

Introduction of a chloro group at the C3 position of the azetidinone ring has been a common strategy in the design of potent antimicrobial agents. nih.gov For instance, a series of 3-chloro-4-substituted-1-phenylazetidin-2-ones have been synthesized and evaluated for their antimicrobial activity. The presence of the chloro group is often associated with enhanced biological effects. nih.gov

Furthermore, the nature of substituents at other positions of the azetidinone ring also plays a critical role. For example, in a study of 2-azetidinone derivatives, it was observed that the presence of a dithiocarbamato group at the C4 position, along with a chloro group at the C3 position, resulted in significant antibacterial activity against various bacterial strains.

Table 1: Effect of Substituents on the Azetidinone Ring on Antimicrobial Activity

Compound IDC3-SubstituentC4-SubstituentN1-SubstituentTarget OrganismActivity
A -Cl-Aryl-ArylBacteria & FungiModerate to Good nih.gov
B -Cl-Dithiocarbamato-ArylBacteriaSignificant
C -OCH3-Aryl-ArylCOX-2Potent Inhibition nih.govresearchgate.net

This table presents a generalized summary of substituent effects based on findings from various studies on azetidinone analogs.

Impact of Aromatic Ring Modifications on Biological Activity

The aromatic rings at the N1 and C4 positions of this compound are key determinants of its biological profile. Modifications to these rings, such as the introduction of various substituents, can profoundly influence the compound's interaction with biological targets.

N-1 Aromatic Ring (4-Chlorophenyl)

The N-1 aryl ring plays a crucial role in the biological activity of 1,4-diarylazetidin-2-ones. The presence of electron-withdrawing or electron-donating groups on this ring can alter the electronic properties of the entire molecule, thereby affecting its binding affinity to target enzymes or receptors.

In a study on COX-2 inhibitors, it was found that analogs with trimethoxy groups on the N-1 phenyl ring exhibited the highest potency and selectivity. nih.govresearchgate.net This suggests that electron-donating groups at this position can enhance activity. Conversely, the presence of a chloro group, as in the parent compound, which is an electron-withdrawing group, has also been associated with significant antimicrobial activity in other series of azetidinones. nih.gov This indicates that the optimal substituent depends on the specific biological target.

C-4 Aromatic Ring (Phenyl)

The C-4 phenyl ring also offers a site for modification to tune the biological activity. Substituents on this ring can influence the steric and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

For example, in a series of N/C-4 substituted azetidin-2-ones, compounds with a 3-methoxy-4-acetyloxyphenyl group or a 2-hydroxy-5-(nitro substituted phenylazo)phenyl group at the C-4 position showed potent antimicrobial activity. nih.gov This highlights the importance of the substitution pattern on the C-4 aryl ring for antimicrobial efficacy.

Table 2: Influence of Aromatic Ring Substituents on Biological Activity

Compound SeriesN-1 Phenyl SubstituentC-4 Phenyl SubstituentBiological ActivityKey Finding
COX-2 Inhibitors 3,4,5-trimethoxy4-(methylsulfonyl)phenylHigh potency & selectivityElectron-donating groups on N-1 ring enhance activity. nih.govresearchgate.net
Antimicrobial Agents Phenyl3-methoxy-4-acetyloxyphenylPotentSpecific substitutions on C-4 ring are crucial for activity. nih.gov
Antimicrobial Agents 4-chlorophenylVaried substituted phenylsModerate to goodThe nature of C-4 substituent modulates activity. nih.govjournalofscience.org

This table provides a summary of findings from studies on various 1,4-diarylazetidin-2-one analogs.

Identification of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1,4-diarylazetidin-2-one derivatives, several key pharmacophoric features have been identified.

The β-Lactam Ring: The strained four-membered ring is a cornerstone of the biological activity of these compounds. nih.gov Its carbonyl group can act as a hydrogen bond acceptor, and the ring itself can be involved in crucial interactions with target enzymes.

Aromatic Rings at N1 and C4: These aryl groups are essential for establishing hydrophobic and van der Waals interactions within the binding pockets of target proteins. Their relative orientation is critical for optimal binding.

Specific Substituents: The nature and position of substituents on the aromatic rings are key for modulating activity and selectivity. For instance, in COX-2 inhibitors, a methylsulfonyl group on the C-4 phenyl ring is a critical pharmacophoric element that interacts with a secondary pocket in the enzyme's active site. nih.govresearchgate.net

Molecular modeling and QSAR studies have been employed to develop pharmacophore models for various classes of azetidinones, aiding in the rational design of new and more potent analogs. researchgate.net

Stereochemical Influences on Biological Activity and Selectivity

This compound has a chiral center at the C4 position of the azetidinone ring. The stereochemistry at this and other chiral centers can have a profound impact on biological activity and selectivity. Different stereoisomers of a compound can exhibit vastly different potencies and even different types of biological activity.

For instance, in a study of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the cis and trans isomers showed different antiviral activities. The trans-isomer was active against human coronavirus, while the cis-isomer was active against the influenza A virus. journalofscience.org This demonstrates that the spatial arrangement of the substituents on the azetidinone ring is critical for selective interaction with different biological targets.

The stereochemistry of the substituents at C3 and C4 of the azetidinone ring determines the relative orientation of the groups, which in turn affects how the molecule fits into a binding site. It has been shown that for some biological targets, only one specific stereoisomer is active, highlighting the importance of stereoselective synthesis. nih.govresearchgate.netnih.gov

Correlation of Structural Parameters with In Vitro and In Vivo (Animal) Efficacy

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. These studies can provide valuable insights into the structural requirements for optimal efficacy.

For azetidinone derivatives, QSAR studies have indicated that parameters such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (molar refractivity) of the substituents on the aromatic rings can be correlated with their antimicrobial activity. globalresearchonline.net For example, an increase in the hydrophobicity or steric bulk of substituents at certain positions has been shown to enhance antibacterial activity. globalresearchonline.net

While extensive in vivo data for this compound and its close analogs are not widely available in the public domain, studies on related 1,4-diarylazetidin-2-ones have demonstrated their potential in animal models. For example, certain analogs have shown analgesic activity in the formalin test in mice. nih.govresearchgate.net The translation from in vitro potency to in vivo efficacy is a complex process that depends on various pharmacokinetic and pharmacodynamic factors.

Table 3: Correlation of Physicochemical Parameters with Biological Activity of Azetidinone Analogs

ParameterType of ActivityCorrelation
Hydrophobicity (log P) AntimicrobialPositive correlation often observed globalresearchonline.net
Steric Bulk (Molar Refractivity) AntimicrobialCan positively influence activity globalresearchonline.net
Electronic Effects (Hammett Constant) Varies with targetBoth electron-donating and withdrawing groups can be favorable depending on the specific interaction nih.govnih.govresearchgate.net

This table summarizes general trends observed in QSAR studies of azetidinone derivatives.

Derivatization, Analog Design, and Synthesis for Optimized Research Compounds

Rational Design of Novel Azetidinone Analogs Based on SAR Findings

The rational design of new analogs of 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one is heavily guided by structure-activity relationship (SAR) studies. Research on the broader class of 1,4-diaryl-2-azetidinones has provided significant insights, particularly for applications like anticancer therapy. nih.govresearchgate.net These compounds have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with anticancer agents like combretastatin (B1194345) A-4. researchgate.net

SAR studies have highlighted several key structural features that influence biological activity:

N-1 Phenyl Ring Substitution: The electronic nature of substituents on the N-1 phenyl ring (the 4-chlorophenyl group in the parent compound) is critical. For instance, in a series of 1,4-diarylazetidin-2-ones designed as selective COX-2 inhibitors, substituting this ring with methoxy (B1213986) groups, such as a 3,4,5-trimethoxyphenyl group, resulted in compounds with very high potency and selectivity. researchgate.netnih.gov

C-4 Phenyl Ring Substitution: Modifications to the C-4 phenyl ring also significantly impact activity. In studies of anticancer 1,4-diaryl-2-azetidinones, compounds with a 4-(methylsulfonyl)phenyl group at the C-4 position showed potent COX-2 inhibitory activity. researchgate.netnih.gov

C-3 Position Substitution: The C-3 position of the azetidinone ring is a key site for diversification. The introduction of various substituents, including aryl rings, can lead to potent analogues. researchgate.net For example, adding a chloro or methoxy group at C-3 has been explored, with 3-chloro-1,4-diarylazetidin-2-ones being recognized as potent agents against human breast cancer. nih.govmdpi.com The stereochemistry at this position is also crucial, often favoring a trans relationship with the C-4 substituent for optimal activity. nih.gov

The β-Lactam Ring: The four-membered lactam ring itself is considered a suitable scaffold for designing new inhibitors, for example, against COX-2. researchgate.netnih.gov Its rigid structure serves as a platform to correctly orient the appended aryl groups for optimal interaction with biological targets. researchgate.net

The table below summarizes key SAR findings for the 1,4-diaryl-azetidin-2-one scaffold.

PositionModificationObserved EffectTarget/ActivityCitation
N-1 Aryl Ring 3,4,5-Trimethoxy substitutionIncreased potency and selectivityCOX-2 Inhibition researchgate.netnih.gov
C-4 Aryl Ring 4-(Methylsulfonyl)phenylPotent activityCOX-2 Inhibition researchgate.netnih.gov
C-3 Position Chloro groupPotent anticancer activityBreast Cancer nih.gov
C-3 Position Hydroxy groupInduction of apoptosisColon Cancer researchgate.net
C-3 Position Methoxy groupPotent activity in breast cancer cellsAnticancer mdpi.com

Synthetic Strategies for the Diversification of the this compound Scaffold

The primary and most versatile method for synthesizing the 1,4-diaryl-azetidin-2-one scaffold is the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. mdpi.comorganic-chemistry.org This reaction allows for extensive diversification by varying the two starting components.

Core Synthesis via Staudinger Cycloaddition: The synthesis of this compound typically involves the reaction of an imine (formed from benzaldehyde (B42025) and 4-chloroaniline) with a ketene. The ketene can be generated in situ from an acid chloride, such as phenylacetyl chloride, in the presence of a tertiary amine like triethylamine. derpharmachemica.com

Diversification Strategies:

Varying the Imine Component: To modify the N-1 and C-4 aryl rings, different substituted anilines and benzaldehydes can be used to create a diverse array of precursor imines. This allows for systematic exploration of electronic and steric effects at these positions.

Varying the Ketene Component: Using different substituted phenylacetyl chlorides allows for the introduction of substituents on the C-3 position of the azetidinone ring. For example, using chloroacetyl chloride leads to 3-chloro-azetidin-2-ones. mdpi.com

Post-Synthesis Modification: The core scaffold can be further modified after its formation. For example, a 3-acetoxy group, introduced via the Staudinger reaction, can be hydrolyzed to a 3-hydroxy group. mdpi.com Densely functionalized azetidine (B1206935) ring systems can serve as starting points for producing a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

The table below outlines synthetic strategies for diversifying the core scaffold.

StrategyReactionReagentsResulting DerivativeCitation
Staudinger Cycloaddition Imine + Acid ChlorideTriethylamineSubstituted β-Lactam derpharmachemica.com
C-3 Halogenation Imine + Chloroacetyl ChlorideTriethylamine3-Chloro-azetidin-2-one mdpi.com
C-3 Dihalogenation Imine + Dichloroacetyl ChlorideTriethylamine3,3-Dichloro-azetidin-2-one nih.gov
Kinugasa Reaction Nitrone + AlkyneCopper catalyst3-Aryl-4-phosphonyl-azetidin-2-one nih.gov
Post-Synthetic Hydrolysis 3-Acetoxy-azetidin-2-oneHydrazine3-Hydroxy-azetidin-2-one mdpi.com

Exploration of Bioisosteric Replacements and Conformationally Restricted Analogs

To optimize the pharmacokinetic or toxicological profile of this compound while retaining its biological activity, medicinal chemists employ strategies like bioisosteric replacement and conformational restriction. spirochem.com

Bioisosteric Replacements: A bioisostere is a substituent that can replace another while maintaining similar biological properties. spirochem.com This strategy is used to fine-tune a compound's characteristics.

Halogen Bioisosteres: The chloro group on the N-1 phenyl ring could be replaced by other halogens (F, Br) or a trifluoromethyl (CF₃) group to modulate lipophilicity and metabolic stability.

Phenyl Ring Bioisosteres: The phenyl rings at N-1 and C-4 can be replaced with other aromatic systems like pyridine (B92270), thiophene, or oxazole (B20620) to alter properties such as solubility, hydrogen bonding capacity, and metabolic pathways. nih.govnih.gov For example, replacing an isoxazole (B147169) ring with pyridine or oxadiazole has been a successful strategy in other compound classes. nih.gov

Carbonyl Group Bioisosteres: The carbonyl group of the lactam can be replaced with a thiocarbonyl to form an azetidine-2-thione (B14304359) or an imine group to create an azetidin-2-imine, which could alter the compound's reactivity and binding interactions. rsc.org

Conformationally Restricted Analogs: The two aryl rings in this compound can rotate, potentially adopting multiple conformations. Restricting this rotation can lock the molecule into a more active (or selective) conformation for its biological target. This can be achieved by:

Introducing bulky substituents ortho to the bond connecting the rings, which hinders free rotation.

Creating a covalent bridge between the two aryl rings or between an aryl ring and the lactam core, resulting in a more rigid, polycyclic structure. This approach has been successfully used to create rigid analogs of other bioactive molecules like combretastatin A-4, where a β-lactam ring itself was used to replace a flexible ethylene (B1197577) bridge. nih.govresearchgate.netnih.gov

Libraries of Azetidinone Derivatives for High-Throughput Screening in Academic Settings

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry techniques are used to generate large libraries of related compounds. nih.gov These libraries are then subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds with desired biological activity. rsc.org

The synthesis of such libraries often relies on robust and versatile reactions like the Staudinger cycloaddition. By using a matrix of different imines and ketene precursors in a parallel synthesis format, hundreds or thousands of distinct azetidinone derivatives can be produced. Solid-phase synthesis, where one of the starting materials is attached to a resin, can facilitate purification. nih.gov

Academic HTS facilities often house collections of diverse small molecules, which can be screened for various purposes, including identifying new antibacterial or anticancer agents. nih.gov A library of azetidinone derivatives, built around the 1,4-diaryl scaffold, would be a valuable resource for such screening campaigns. For example, a library of 1976 spirocyclic azetidine compounds was successfully generated for CNS-focused discovery. nih.gov Similarly, a 325-member azide (B81097) library was created for use in "click" chemistry reactions, demonstrating a high-throughput synthetic strategy. rsc.org

Chiral Synthesis and Evaluation of Stereoisomeric Azetidinone Analogs

The this compound molecule possesses a chiral center at the C-4 position. If additional substituents are introduced at the C-3 position, a second chiral center is created. The stereochemistry of these centers can have a profound impact on biological activity. nih.gov

Stereoselective Synthesis: The standard Staudinger reaction typically produces a mixture of stereoisomers (enantiomers and/or diastereomers). nih.gov To obtain specific stereoisomers, asymmetric synthesis methods are required.

Catalytic Enantioselective Staudinger Reaction: Significant progress has been made in developing chiral catalysts for the Staudinger reaction. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be highly effective in catalyzing the cycloaddition of ketenes and imines, yielding β-lactams with excellent enantioselectivity and yield. organic-chemistry.orgacs.org Chiral N-heterocyclic carbenes have also been used as catalysts. organic-chemistry.org

Use of Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to one of the reactants, which directs the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Evaluation of Stereoisomers: It is common for different stereoisomers of a chiral drug to exhibit different pharmacological activities. For the 1,4-diaryl-2-azetidinone class, studies have shown that antiproliferative activity is highly dependent on stereochemistry. For example, in a series of potent anticancer azetidinones, the (+)-trans enantiomers were found to be significantly more cytotoxic than their (-)-trans counterparts, with IC₅₀ values in the low nanomolar range against certain cancer cell lines. nih.govacs.org This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds to identify the most potent and selective therapeutic candidates. rsc.org

Advanced Analytical Methodologies for Research and Development of 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of synthesized compounds and for isolating them in higher quantities for further studies. For 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a non-polar stationary phase (often C18) and a polar mobile phase.

The primary objective of HPLC in purity assessment is to separate the main compound from any impurities, which may include starting materials, by-products, or degradation products. The method development process involves optimizing several parameters to achieve a good resolution between peaks in a reasonable timeframe. Key parameters include the type of column, the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with potential pH modifiers), the flow rate, and the detector wavelength. mdpi.com UV detection is common for aromatic compounds like this compound, with the wavelength set to a value where the compound exhibits maximum absorbance to ensure high sensitivity. nih.govnih.gov

For preparative isolation, the principles are similar to analytical HPLC, but the scale is larger. bio-rad.com The goal is to collect the fraction containing the pure compound. This requires a larger column diameter, a higher flow rate, and the injection of a more concentrated sample solution. The fractions are collected based on the retention time of the target compound, and the purity of the collected fractions is subsequently verified by analytical HPLC. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Retention Time Approx. 8.5 min

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Quantification in Research Samples

For the sensitive and selective quantification of this compound in complex matrices, such as in vitro research samples, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. sigmaaldrich.com This technique combines the superior separation power of UHPLC, which uses smaller particle size columns to achieve faster and more efficient separations, with the high selectivity and sensitivity of mass spectrometry. mdpi.com

In a typical UHPLC-MS/MS workflow, the compound is first separated from the matrix components on the UHPLC column. The eluent is then introduced into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low limits of detection. chromatographyonline.com

Table 2: Hypothetical UHPLC-MS/MS Parameters for Quantification

ParameterValue
UHPLC Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments of the parent molecule
Collision Energy Optimized for maximum fragment intensity

Capillary Electrophoresis (CE) for Enantiomeric Purity Determination

The this compound molecule possesses a chiral center at the C4 position of the azetidinone ring. Therefore, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity of the synthesized compound. Capillary Electrophoresis (CE) is a powerful technique for this purpose, offering high separation efficiency and requiring minimal sample and solvent. mdpi.comnih.gov

For chiral separations, a chiral selector is added to the background electrolyte. bio-rad.com Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of drug compounds. mdpi.comnih.gov The principle of separation is based on the differential interaction of the two enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes with different mobilities. This difference in mobility allows for their separation under an applied electric field. The optimization of a chiral CE method involves screening different types of chiral selectors and concentrations, as well as adjusting the pH of the background electrolyte and the applied voltage. mdpi.com

Table 3: Potential Capillary Electrophoresis Conditions for Enantiomeric Separation

ParameterValue
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 25 mM Phosphate buffer (pH 2.5)
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Detection UV at 214 nm

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (research context only)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the thermal stability and solid-state properties of a compound in a research setting.

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose, indicated by a significant weight loss. This is crucial for understanding the thermal limits of the compound. The β-lactam ring is known to be susceptible to thermal degradation. nih.govnih.govresearchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can provide information about various thermal events, such as melting, crystallization, and solid-solid phase transitions. For this compound, the DSC would show an endothermic peak corresponding to its melting point, and the area under this peak can be used to determine the enthalpy of fusion. The melting point is a critical physical property that is indicative of purity. researchgate.net

Table 4: Representative Thermal Analysis Data

TechniqueParameterTypical Expected Value
TGA Onset of Decomposition> 200 °C
DSC Melting Point (Tonset)150 - 180 °C
DSC Enthalpy of Fusion (ΔHfus)80 - 120 J/g

X-Ray Powder Diffraction (XRPD) for Solid State Analysis and Polymorphism

X-Ray Powder Diffraction (XRPD) is an essential technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline form and is the primary tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have different physicochemical properties, which can be critical in pharmaceutical development. nih.gov

An XRPD pattern is a plot of the intensity of X-ray scattering as a function of the scattering angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. For this compound, obtaining an XRPD pattern is crucial to establish its crystalline nature. If different synthesis or crystallization conditions yield different XRPD patterns, it would indicate the presence of polymorphism, necessitating further investigation into the properties of each form.

Table 5: Illustrative X-Ray Powder Diffraction Peaks

2θ Angle (°)Relative Intensity (%)
8.545
12.8100
15.260
18.985
21.570
25.755

Future Perspectives and Research Challenges for 1 4 Chlorophenyl 4 Phenyl Azetidin 2 One

Addressing Remaining Challenges in Synthetic Efficiency and Stereocontrol

The synthesis of azetidin-2-ones is a well-established field, yet challenges related to efficiency, scalability, and stereocontrol persist. nih.gov For 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one, which possesses chiral centers, the development of robust stereoselective synthetic methods is paramount. Future research will likely focus on catalytic asymmetric synthesis to produce enantiomerically pure forms of the compound, which is crucial for discerning the biological activity of individual stereoisomers.

A significant challenge lies in moving beyond classical methods, such as the Staudinger synthesis, towards more atom-economical and environmentally benign catalytic processes. The development of novel catalysts that can control the diastereoselectivity and enantioselectivity of the [2+2] cycloaddition reaction used to form the β-lactam ring is a key area of future exploration. Furthermore, optimizing reaction conditions to improve yields and simplify purification processes will be essential for making this compound and its derivatives more accessible for extensive biological screening and other applications.

Synthetic Challenge Future Research Direction Potential Impact
Stereocontrol Development of novel chiral catalysts (e.g., N-heterocyclic carbenes, organocatalysts) for asymmetric [2+2] cycloadditions.Access to enantiomerically pure isomers, enabling more precise structure-activity relationship (SAR) studies.
Efficiency & Yield High-throughput screening of reaction conditions; implementation of flow chemistry techniques for optimization and scale-up.Reduced cost of synthesis, increased availability for research, and lower environmental footprint.
Green Chemistry Exploration of solvent-free reaction conditions or the use of greener solvents; development of recyclable catalysts.More sustainable and environmentally friendly synthetic routes.

Expanding the Scope of Biological Targets and Mechanisms of Action

While the broader class of azetidin-2-ones is known for antibacterial properties, non-traditional β-lactams like this compound are being investigated for a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. ptfarm.pl A primary future objective is to move beyond preliminary screening and elucidate the specific molecular targets and mechanisms of action responsible for these activities.

Recent studies have shown that certain azetidin-2-one (B1220530) derivatives can act as inhibitors of enzymes such as histone deacetylases (HDACs), leukocyte elastase, and gelatinases, which are implicated in cancer and inflammatory diseases. nih.govnih.gov Future research should focus on determining if this compound or its analogs can effectively and selectively inhibit these or other novel biological targets. For instance, its structural similarity to cholesterol absorption inhibitors like ezetimibe suggests that this could be another promising avenue for investigation. nih.gov

Systematic screening against a wide panel of kinases, proteases, and other enzymes, coupled with proteomics and metabolomics studies, could reveal unexpected therapeutic targets. Structure-activity relationship (SAR) studies will be crucial to optimize the molecule's potency and selectivity for newly identified targets. nih.gov

Potential Biological Target Class Specific Examples Therapeutic Area
Enzyme Inhibition Histone Deacetylases (HDACs), Leukocyte Elastase, Matrix Metalloproteinases (MMPs), Tyrosinase. nih.govnih.govnih.govCancer, Inflammation, Skin Disorders
Receptor Modulation Endothelin Receptors. researchgate.netHypertension, Cardiovascular Disease
Antimicrobial Non-traditional bacterial or fungal targets. Infectious Disease
Anticancer Tubulin polymerization, Apoptosis induction. nih.govmdpi.comOncology

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

The advancement of drug discovery is increasingly reliant on the integration of cutting-edge technologies. For this compound, these technologies offer powerful tools to accelerate its development from a laboratory curiosity to a potential therapeutic lead.

Computational modeling and artificial intelligence (AI) can be employed to predict the compound's binding affinity for various biological targets, guiding synthetic efforts towards more potent and selective analogs. Virtual screening of large compound libraries based on the azetidin-2-one scaffold can identify new derivatives with desired activities.

Chemical biology tools , such as the development of biotinylated or fluorescently-tagged probes based on the core structure of this compound, would enable researchers to perform target identification and validation studies. These probes could be used in techniques like affinity chromatography or cellular imaging to pinpoint the compound's binding partners within the cell.

Furthermore, the incorporation of this scaffold into DNA-encoded libraries (DELs) or its use in phenotypic screening campaigns could rapidly expand the understanding of its biological potential across a multitude of disease models.

Potential for Further Academic Exploration in Material Science or Catalysis (if applicable)

The utility of the azetidin-2-one ring is not limited to medicinal chemistry. The inherent strain of the four-membered ring makes it a valuable synthon in organic chemistry and a potential monomer for novel polymers. nih.govresearchgate.net

Future research in material science could explore the ring-opening polymerization of this compound and its derivatives to create novel polyamides. The specific substituents on the β-lactam ring would influence the physical and chemical properties of the resulting polymers, potentially leading to materials with unique characteristics for specialized applications.

In the field of catalysis , the azetidin-2-one scaffold could be investigated as a ligand for metal catalysts or as an organocatalyst itself. The defined stereochemistry that can be achieved in β-lactam synthesis could be leveraged to create chiral catalysts for asymmetric reactions.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary approach for its full realization. Future progress will depend on synergistic efforts between various scientific disciplines.

Medicinal Chemists and Synthetic Organic Chemists will be needed to design and synthesize novel analogs with improved properties.

Pharmacologists and Cell Biologists will be essential for conducting in-vitro and in-vivo testing to evaluate the biological activity and elucidate the mechanism of action. researchgate.net

Computational Chemists and Structural Biologists can provide insights into drug-target interactions, guiding the rational design of new derivatives.

Material Scientists and Polymer Chemists can explore the non-medical applications of the compound and its derivatives.

Establishing research consortia and fostering collaborations between academic institutions and industry partners will be crucial for translating fundamental discoveries into tangible applications. Such interdisciplinary efforts will accelerate the exploration of this promising chemical entity and pave the way for novel innovations in medicine and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via [2+2] cycloaddition between a ketene intermediate and an imine, with substituents on the aryl rings influencing reaction kinetics. Key variables include temperature (e.g., −20°C to 80°C), solvent polarity (e.g., THF or dichloromethane), and catalysts (e.g., triethylamine). Purity optimization often involves recrystallization from ethanol or methanol . For azetidin-2-one derivatives, X-ray crystallography (as in ) confirms stereochemistry and lattice stability, critical for reproducibility.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aryl substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.3–7.5 ppm).
  • FT-IR : Detect β-lactam carbonyl stretching (~1750 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 297.7 for C15_{15}H11_{11}ClNO).
    Cross-validate with single-crystal X-ray diffraction data to resolve ambiguities, as demonstrated in for analogous azetidinones .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA/REACH guidelines for chlorinated aromatics:

  • Use fume hoods to avoid inhalation (P260 precaution ).
  • Wear nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards ).
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do stereochemical variations in the azetidin-2-one core affect biological activity?

  • Methodological Answer : Stereochemistry (e.g., cis vs. trans substituents) modulates interactions with biological targets. For example, fluorinated analogs in showed divergent bioactivity depending on hydroxypropyl group configuration. Use chiral HPLC (e.g., Ascentis® Phenyl-Hexyl columns, ) to separate enantiomers and test in receptor-binding assays (e.g., GABAA_A for benzodiazepine-like activity, as in ) .

Q. What strategies resolve contradictions in reported pharmacological data for azetidin-2-one derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Perform:

  • Dose-response studies to confirm EC50_{50} values.
  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation.
  • Computational docking (e.g., AutoDock Vina) to validate target engagement hypotheses. Reference ’s approach to benzodiazepine receptor interactions .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify hits.
  • IC50_{50} Determination : Employ fluorescence polarization assays with ATP-competitive probes.
  • Co-crystallization : Solve inhibitor-kinase complex structures (see ’s triazole-prop-2-en-1-one analog for methodology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.